1-(2-Hydroxy-ethyl)-6-methyl-4-(4-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
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Overview
Description
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine derivative
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-hydroxyethyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-aminophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to the presence of both a nitrophenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N3O6 |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethyl)-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O6/c1-3-25-15(21)13-10(2)18(8-9-20)16(22)17-14(13)11-4-6-12(7-5-11)19(23)24/h4-7,14,20H,3,8-9H2,1-2H3,(H,17,22) |
InChI Key |
HFLLQNHSXYQMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])CCO)C |
Origin of Product |
United States |
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